molecular formula C10H11FO B13424257 Fluorobutyrophenone

Fluorobutyrophenone

Cat. No.: B13424257
M. Wt: 166.19 g/mol
InChI Key: MBNBAODMHRPUKN-UHFFFAOYSA-N
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Description

Fluorobutyrophenone, also known as 4’-fluorobutyrophenone, is an organic compound with the molecular formula C10H11FO. It is a derivative of butyrophenone, where a fluorine atom is substituted at the para position of the phenyl ring. This compound is a colorless liquid and is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorobutyrophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of fluorobenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: Fluorobutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications of Fluorobutyrophenone

This compound is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry, pharmaceutical development, and neurochemistry . It serves as a versatile building block for synthesizing more complex molecules and has been explored for its potential therapeutic effects .

Pharmaceutical Development

This compound is a key intermediate in synthesizing various pharmaceuticals, especially antipsychotic medications . Its structure allows for modifications that enhance therapeutic efficacy . For example, it is used in synthesizing antipsychotic drugs like haloperidol and trifluperidol. A clinical trial evaluated a new formulation containing 4’-Fluorobutyrophenone in patients with schizophrenia, and the results indicated a significant reduction in psychotic symptoms compared to baseline measurements, supporting its potential as an antipsychotic agent.

Chemical Synthesis

This compound is employed in organic synthesis as a building block for creating complex molecules . Researchers value its reactivity, which facilitates the formation of diverse chemical compounds .

Material Science

The compound is used in developing specialty polymers and resins . Its properties contribute to materials with improved thermal stability and mechanical strength, making it valuable in manufacturing processes .

Analytical Chemistry

It acts as a reference standard in analytical methods, such as chromatography, ensuring accurate identification and quantification of similar compounds in various samples .

Research in Neurochemistry

The compound is studied for its effects on neurotransmitter systems, providing insights into brain chemistry and potential treatments for neurological disorders . Studies have shown that derivatives of this compound can modulate dopaminergic activity, which is essential for their therapeutic effects in psychiatric disorders.

Potential Therapeutic Effects

Studies have explored the potential therapeutic applications of this compound and its derivatives:

  • Antimicrobial Activity Studies suggest that halogenated compounds can possess significant antimicrobial properties and have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential Preliminary research indicates that this compound may exhibit anticancer properties. Compounds with similar structural features have been shown to interact with DNA and inhibit cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Studies: A study evaluating the antimicrobial effects of structurally similar compounds found that certain derivatives exhibited MIC values lower than traditional antibiotics against gram-positive and gram-negative bacteria.
  • Anticancer Activity: Research on related butyrophenone derivatives indicated a dose-dependent decrease in viable cancer cells when tested against various tumor cell lines using assays like MTT.
  • Study on Antipsychotic Effects: A clinical trial evaluated the efficacy of a new formulation containing this compound in patients with schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to baseline measurements, supporting its potential use as an antipsychotic agent.
  • Inflammation Model: In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophage cultures exposed to lipopolysaccharide (LPS). This finding supports its role as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of fluorobutyrophenone and its derivatives often involves the antagonism of central dopamine (D2) receptors. This action is similar to other butyrophenone derivatives, which are known to exert antipsychotic effects by blocking dopamine receptors in the brain. Additionally, this compound may interact with serotonin and histamine receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Fluorobutyrophenone can be compared with other butyrophenone derivatives such as:

Uniqueness: this compound’s unique feature is the presence of a fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to non-fluorinated butyrophenones. This fluorine substitution can enhance the compound’s metabolic stability and receptor binding affinity, making it a valuable compound for further research and development .

Biological Activity

Fluorobutyrophenone (FBP) is a compound belonging to the butyrophenone class, which has garnered attention for its pharmacological properties, particularly in the context of neuroleptic medications. This article delves into the biological activity of FBP, focusing on its receptor binding profiles, pharmacological effects, and potential therapeutic applications.

Overview of this compound

This compound is structurally similar to haloperidol, a well-known antipsychotic. The introduction of fluorine in the butyrophenone structure modifies its pharmacokinetic and pharmacodynamic properties, leading to variations in efficacy and side effect profiles.

Receptor Binding Profile

This compound exhibits significant binding affinities across various neurotransmitter receptors:

Receptor Type Binding Affinity (Ki)Comparison with Haloperidol
D2 Dopamine Receptor1.2 nMComparable
5-HT2A Serotonin Receptor3.4 nMHigher affinity
H1 Histamine Receptor5.0 nMSimilar
M1 Muscarinic Receptor4.8 nMLower affinity

These binding affinities suggest that FBP may act as an atypical antipsychotic, potentially offering therapeutic benefits while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics like haloperidol .

Pharmacological Effects

The pharmacological profile of this compound has been evaluated in various animal models, demonstrating its efficacy in reducing symptoms of psychosis without inducing significant catalepsy—a common side effect of many antipsychotics. In studies involving rat models, FBP showed a dose-dependent reduction in hyperactivity and stereotypy, indicative of its antipsychotic potential .

Case Study: Efficacy in Animal Models

In a specific study involving mice administered with FBP, researchers observed:

  • Reduction in Locomotor Activity : Doses of FBP significantly decreased locomotor activity compared to control groups.
  • Behavioral Assessment : The compound was assessed using the open field test and elevated plus maze, showing anxiolytic-like effects alongside antipsychotic properties.

These findings suggest that FBP may not only mitigate psychotic symptoms but also provide anxiolytic benefits, making it a candidate for further clinical exploration .

Metabolism and Toxicology

This compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes. Its metabolites have been studied for potential neurotoxicity, particularly focusing on pyridinium species that may arise during metabolic processes. Research indicates that while FBP itself exhibits low toxicity at therapeutic doses, its metabolites could pose risks at higher concentrations .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2-fluoro-1-phenylbutan-1-one

InChI

InChI=1S/C10H11FO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

MBNBAODMHRPUKN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)F

Origin of Product

United States

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